![molecular formula C13H11F3N6O2 B2386646 6-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide CAS No. 2034286-95-6](/img/structure/B2386646.png)
6-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C13H11F3N6O2 and its molecular weight is 340.266. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is dipeptidyl peptidase IV (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1), which stimulate a decrease in blood glucose levels .
Mode of Action
This compound acts as a potent and selective inhibitor of DPP4 . It binds to DPP4 in a manner that prevents the enzyme from breaking down incretin hormones, thereby prolonging their action . This results in increased insulin release in response to meals and decreased glucagon release .
Biochemical Pathways
By inhibiting DPP4, the compound affects the incretin system , a group of metabolic hormones that decrease blood glucose levels . The inhibition of DPP4 leads to increased levels of GLP-1, an incretin hormone. GLP-1 stimulates insulin secretion, inhibits glucagon secretion, slows gastric emptying, and reduces food intake . All these actions contribute to the regulation of blood glucose levels .
Pharmacokinetics
They are metabolized by the liver and excreted in the urine . These properties can impact the compound’s bioavailability and effectiveness .
Result of Action
The result of the compound’s action is an improvement in blood glucose control . By inhibiting DPP4 and thereby increasing the levels of active incretin hormones, the compound helps to regulate blood glucose levels. This can be beneficial for individuals with type 2 diabetes .
Action Environment
Environmental factors such as diet, exercise, and other medications can influence the action, efficacy, and stability of this compound . For example, a diet high in carbohydrates can increase blood glucose levels and may require a higher dose of the compound for effective control . Regular exercise can enhance the body’s sensitivity to insulin, potentially enhancing the compound’s effectiveness . Other medications can interact with the compound, affecting its metabolism and excretion .
Properties
IUPAC Name |
6-oxo-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-4,5-dihydro-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N6O2/c14-13(15,16)7-2-1-5-22-9(19-21-11(7)22)6-17-12(24)8-3-4-10(23)20-18-8/h1-2,5H,3-4,6H2,(H,17,24)(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJIFPXPZQHXKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
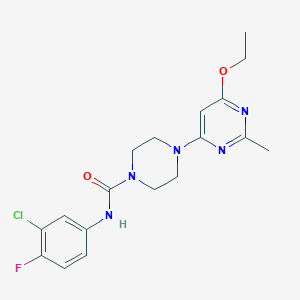
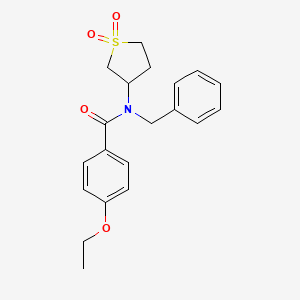
![3-benzyl-2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2386566.png)
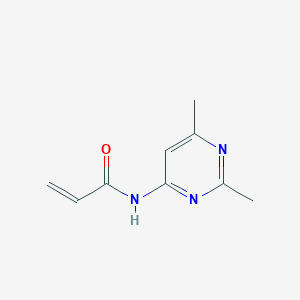
![1-[3,3-Bis(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2386571.png)
![(2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2386573.png)
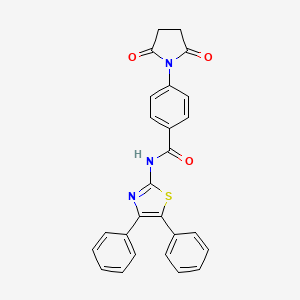
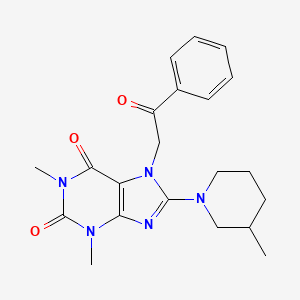
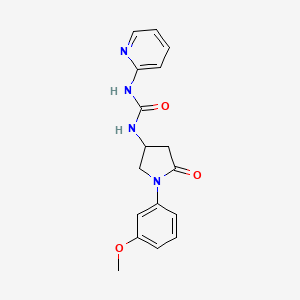
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2386578.png)
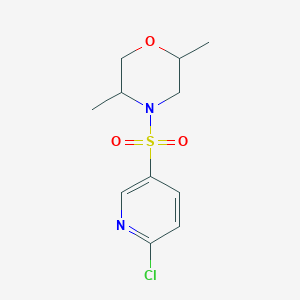
![3-[Methyl(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2386582.png)
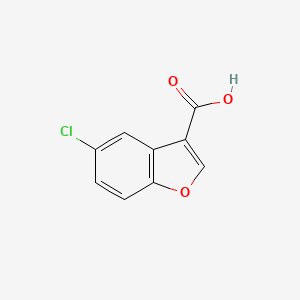
![ethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2386585.png)
